molecular formula C28H36O6 B1664175 4-Dehydrowithaferin A CAS No. 6850-30-2

4-Dehydrowithaferin A

Cat. No. B1664175
CAS RN: 6850-30-2
M. Wt: 468.6 g/mol
InChI Key: XGPALHIQWWGRFB-TTWUVOALSA-N
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Description

PMPA, also known as ®-4-(phosphonomethyl)piperazine-2-carboxylic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a subtype of glutamate receptors in the brain that play a crucial role in synaptic plasticity, memory function, and neurodevelopment. By inhibiting these receptors, PMPA can modulate excitatory neurotransmission, making it a valuable tool in neurological research and potential therapeutic applications .

Scientific Research Applications

PMPA has a wide range of scientific research applications, including:

    Neurological Research: PMPA is used to study the role of NMDA receptors in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

    Pharmacological Studies: It serves as a tool to investigate the pharmacological effects of NMDA receptor antagonism.

    Drug Development: PMPA is explored as a potential therapeutic agent for conditions involving excitotoxicity and neurodegeneration.

    Biological Research: Researchers use PMPA to understand the mechanisms of synaptic plasticity and memory formation

Future Directions

Withaferin A, the analogue of 4-Dehydrowithaferin A, has shown validated pharmacological effects against multiple diseases . This suggests that this compound may also have potential therapeutic applications, which could be explored in future research.

Mechanism of Action

PMPA exerts its effects by competitively inhibiting the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that allows the flow of calcium, sodium, and potassium ions across the cell membrane. By binding to the receptor’s active site, PMPA prevents the binding of glutamate and glycine, thereby inhibiting the receptor’s activity. This inhibition reduces excitatory neurotransmission and can protect neurons from excitotoxic damage .

Similar Compounds:

    Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.

    Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist properties.

Comparison:

PMPA stands out due to its high selectivity for NMDA receptors and its potential therapeutic applications in neuroprotection and the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMPA typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a piperazine derivative.

    Phosphonomethylation: The piperazine derivative undergoes a phosphonomethylation reaction, where a phosphonomethyl group is introduced.

    Carboxylation: The intermediate product is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of PMPA follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: PMPA undergoes various chemical reactions, including:

    Oxidation: PMPA can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert PMPA into reduced forms with different properties.

    Substitution: PMPA can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various piperazine derivatives .

properties

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPALHIQWWGRFB-TTWUVOALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988157
Record name 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6850-30-2
Record name Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dehydrowithaferin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Dehydrowithaferin A
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